![molecular formula C7H3F2IO2 B8240397 2,5-Difluoro-4-iodobenzoic acid](/img/structure/B8240397.png)
2,5-Difluoro-4-iodobenzoic acid
Overview
Description
2,5-Difluoro-4-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3F2IO2 and its molecular weight is 284.00 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
2,5-Difluoro-4-iodobenzoic acid plays a significant role in synthetic chemistry, particularly in the pharmaceutical industry. A study by Deng et al. (2015) highlights a process for synthesizing related compounds like 2,4,5-trifluorobenzoic acid using microflow systems, indicating the potential for efficient production of complex fluoroaromatics including 2,5-difluoro-4-iodobenzoic acid. This process is relevant for its application in pharmaceuticals and materials science (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Chemical Transformations and Synthesis
The basicity gradient-driven migration of iodine, as discussed by Rausis and Schlosser (2002), reveals the versatility of compounds like 2,5-difluoro-4-iodobenzoic acid in chemical transformations. Their research demonstrates how different fluoroarenes can undergo transformations to yield various acids, including 2,5-difluoro-4-iodobenzoic acid, showcasing its utility in complex chemical syntheses (Rausis & Schlosser, 2002).
Thermodynamic Studies
The thermodynamic properties of iodobenzoic acid isomers, including 4-iodobenzoic acid, are explored in the work of Tan and Sabbah (1994). Understanding these thermodynamic properties is crucial for various applications in chemical synthesis and material science (Tan & Sabbah, 1994).
Cross-Coupling Reactions
Homsi, Nozaki, and Hiyama (2000) discuss the use of aryl(fluoro)silanes in palladium-catalyzed cross-coupling reactions with iodobenzoic acid. This research is particularly relevant to the synthesis of biaryl carboxylic acids, where 4-iodobenzoic acid is a key component (Homsi, Nozaki, & Hiyama, 2000).
Mass Spectrometry Applications
Papac, Wong, and Jones (1996) highlight the use of matrices in mass spectrometry, where derivatives of benzoic acid, similar to 2,5-difluoro-4-iodobenzoic acid, are used for the analysis of oligosaccharides and glycopeptides. This implies potential applications of 2,5-difluoro-4-iodobenzoic acid in advanced analytical techniques (Papac, Wong, & Jones, 1996).
properties
IUPAC Name |
2,5-difluoro-4-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCOIEWOMPAZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-iodobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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